![molecular formula C21H16ClNO6 B12463820 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)
4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of nitro, chloro, and methoxy functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate typically involves the esterification of 4-nitrophenol with 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-Aminophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group attached to a phenol ring.
4-Chlorophenyl 4-nitrophenylmethanone: Contains similar functional groups but differs in the overall structure.
4-Chlorophenyl 4-hydroxyphenylmethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate is unique due to the combination of nitro, chloro, and methoxy groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C21H16ClNO6 |
|---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C21H16ClNO6/c1-27-20-12-15(21(24)29-18-9-7-17(8-10-18)23(25)26)4-11-19(20)28-13-14-2-5-16(22)6-3-14/h2-12H,13H2,1H3 |
InChI Key |
QPMCNTQHXNFMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


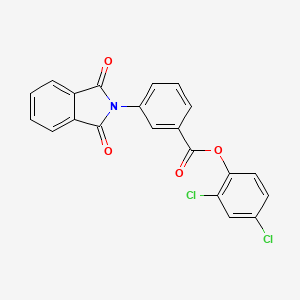
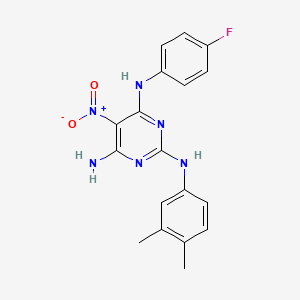
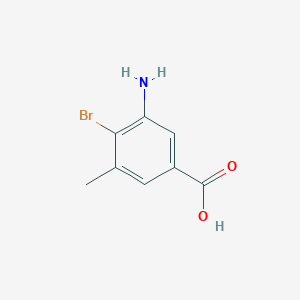
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12463762.png)
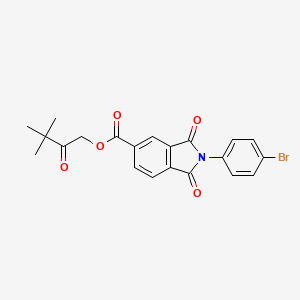
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12463788.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)
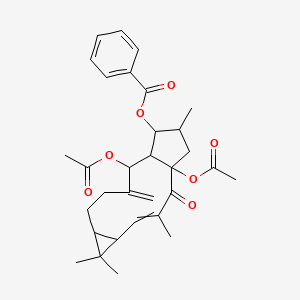
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenyl-1H-benzimidazol-6-amine](/img/structure/B12463813.png)

methanone](/img/structure/B12463828.png)
![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
